molecular formula C9H19N3OS B4894822 N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea

N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea

Cat. No. B4894822
M. Wt: 217.33 g/mol
InChI Key: RPJVMZOPTGEUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea, also known as SMT or SMT-19969, is a small molecule inhibitor of the enzyme soluble guanylate cyclase (sGC). This enzyme is responsible for the production of cyclic guanosine monophosphate (cGMP), which plays an important role in regulating smooth muscle relaxation, platelet aggregation, and inflammation. SMT has been studied for its potential applications in the treatment of various cardiovascular and inflammatory diseases.

Mechanism of Action

N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea works by binding to the heme group of sGC, which inhibits the enzyme's ability to produce cGMP. This leads to decreased smooth muscle relaxation, platelet aggregation, and inflammation. This compound has been shown to be a potent and selective inhibitor of sGC, with minimal off-target effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These effects include reducing blood pressure, improving vascular function, reducing platelet aggregation, and reducing inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea in lab experiments is its potency and selectivity as an sGC inhibitor. This allows for precise modulation of cGMP levels and downstream signaling pathways. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental conditions. Additionally, this compound may have off-target effects that need to be carefully considered when interpreting experimental results.

Future Directions

There are several future directions for research on N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea and its potential therapeutic applications. One area of interest is in the development of more potent and selective sGC inhibitors that can be used in clinical settings. Another area of interest is in the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to better understand the mechanisms underlying this compound's effects on cardiovascular and inflammatory diseases.

Synthesis Methods

N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea can be synthesized using a multi-step process that involves the reaction of various reagents under specific conditions. The process typically involves the use of organic solvents, acid-catalyzed reactions, and purification steps to obtain the final product. The synthesis method has been optimized to improve the yield and purity of this compound for use in scientific research.

Scientific Research Applications

N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its potential applications in the treatment of various cardiovascular and inflammatory diseases. It has been shown to inhibit sGC activity and reduce the production of cGMP, which can lead to decreased smooth muscle relaxation, platelet aggregation, and inflammation. This compound has been studied in animal models of hypertension, pulmonary hypertension, and sepsis, and has shown promising results in reducing blood pressure and improving vascular function.

properties

IUPAC Name

1-methyl-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3OS/c1-10-9(14)11-3-2-4-12-5-7-13-8-6-12/h2-8H2,1H3,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJVMZOPTGEUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCCCN1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.